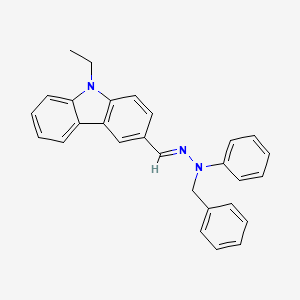
9-エチルカルバゾール-3-カルボキシアルデヒド N-ベンジル-N-フェニルヒドラゾン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethylcarbazole-3-carboxaldehyde N-Benzyl-N-phenylhydrazone is a useful research compound. Its molecular formula is C28H25N3 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Ethylcarbazole-3-carboxaldehyde N-Benzyl-N-phenylhydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Ethylcarbazole-3-carboxaldehyde N-Benzyl-N-phenylhydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機発光ダイオード(OLED)材料
この化合物は、OLED材料の開発に使用されます。 その分子構造は、効率的なエネルギー移動を可能にするため、より耐久性がありエネルギー効率の高いOLEDディスプレイを作成するための貴重な成分となります .
プロテオミクス研究
プロテオミクスでは、このヒドラゾンは、タンパク質相互作用と機能を研究するための生化学的ツールとして使用されます。 さまざまな生体分子との反応性により、タンパク質修飾の特定と理解に役立ちます .
ポリ(ビニルアセタール)の合成
この化合物は、ポリ(ビニルアセタール)(PVAcs)の合成に使用されており、工業用途向けに特定の機械的および化学的特性を持つポリマーを作成する上で重要です .
抗ウイルス研究
この化合物の抗ウイルス特性に関する研究が進行しています。 ウイルス成分との相互作用により、新しい抗ウイルス薬または治療薬の開発につながる可能性があります .
生物活性
9-Ethylcarbazole-3-carboxaldehyde N-benzyl-N-phenylhydrazone (ECCA) is a derivative of carbazole, a compound known for its diverse biological activities. This article aims to explore the biological activity of ECCA, focusing on its mechanisms, therapeutic potential, and relevant case studies.
ECCA has the following chemical characteristics:
- Molecular Formula : C28H25N3
- Molecular Weight : 403.53 g/mol
- CAS Number : 75238-79-8
ECCA exhibits its biological effects primarily through the modulation of various signaling pathways. Notably, it has been shown to activate the p53 signaling pathway, which plays a crucial role in regulating cell cycle and apoptosis. The activation of this pathway leads to increased apoptosis in cancer cells while sparing normal cells.
Key Mechanisms:
- Apoptosis Induction : ECCA enhances caspase activity, leading to increased apoptosis in melanoma cells.
- Cell Cycle Regulation : By upregulating p53, ECCA influences cell cycle progression and promotes senescence in tumor cells.
- Inhibition of Tumor Growth : In vivo studies indicate that ECCA significantly suppresses tumor growth without adversely affecting normal tissues.
Biological Activity
The biological activities of ECCA have been investigated in various studies, particularly concerning its anticancer properties.
Antitumor Activity
A study demonstrated that ECCA selectively inhibited the growth of BRAF-mutated and wild-type melanoma cells while showing minimal effects on normal human melanocytes. The compound's ability to induce apoptosis was confirmed through biochemical assays that measured caspase activation and cell proliferation rates.
| Study Reference | Cell Type | Effect | Mechanism |
|---|---|---|---|
| Melanoma | Inhibition of growth | Activation of p53 pathway | |
| Normal Melanocytes | Minimal effect | Selective targeting |
Case Studies
Several case studies have highlighted the potential of ECCA as a therapeutic agent:
-
Case Study on Melanoma Treatment :
- Objective : To evaluate the efficacy of ECCA in melanoma models.
- Findings : ECCA treatment resulted in significant tumor size reduction in animal models, with no observable toxicity to surrounding tissues.
-
Combination Therapy :
- Objective : To assess the impact of combining ECCA with BRAF inhibitors.
- Findings : The combination therapy exhibited enhanced growth inhibition compared to either treatment alone, suggesting a synergistic effect.
Comparative Analysis with Other Carbazole Derivatives
ECCA is part of a larger class of carbazole derivatives known for their biological activities. Below is a comparison table highlighting key derivatives and their reported activities:
特性
CAS番号 |
75238-79-8 |
|---|---|
分子式 |
C28H25N3 |
分子量 |
403.5 g/mol |
IUPAC名 |
N-benzyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline |
InChI |
InChI=1S/C28H25N3/c1-2-30-27-16-10-9-15-25(27)26-19-23(17-18-28(26)30)20-29-31(24-13-7-4-8-14-24)21-22-11-5-3-6-12-22/h3-20H,2,21H2,1H3/b29-20- |
InChIキー |
RPHJRJPXKZMFFQ-BRPDVVIDSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C=NN(CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 |
異性体SMILES |
CCN1C2=C(C=C(C=C2)/C=N\N(CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=NN(CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 |
Key on ui other cas no. |
75238-79-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















